![molecular formula C18H23NO B3323936 4-(Dibenzylamino)butan-2-ol CAS No. 177550-45-7](/img/structure/B3323936.png)
4-(Dibenzylamino)butan-2-ol
Overview
Description
4-(Dibenzylamino)butan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral amino alcohol that can be synthesized through several methods.
Mechanism of Action
The mechanism of action of 4-(Dibenzylamino)butan-2-ol is not fully understood. However, it is believed to function as a chiral auxiliary or a chiral ligand in various reactions. In addition, it may interact with certain receptors in the body, leading to its potential medicinal applications.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that it can be used as a chiral building block in the synthesis of drugs with potential biological activity.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(Dibenzylamino)butan-2-ol in lab experiments include its high selectivity and enantioselectivity, which can lead to the synthesis of chiral compounds with high purity. However, its limitations include its high cost and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for the study of 4-(Dibenzylamino)butan-2-ol. These include its potential use in the synthesis of new drugs with biological activity, its application in catalysis for the synthesis of chiral compounds, and its potential use as a chiral auxiliary for the synthesis of new chiral compounds.
Conclusion:
In conclusion, this compound is a chiral amino alcohol that has potential applications in various fields, including catalysis, asymmetric synthesis, and medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Scientific Research Applications
4-(Dibenzylamino)butan-2-ol has been studied for its potential applications in various fields, including catalysis, asymmetric synthesis, and medicinal chemistry. In catalysis, this compound has been used as a chiral ligand for the asymmetric hydrogenation of ketones and imines. In asymmetric synthesis, it has been used as a chiral auxiliary for the synthesis of chiral compounds. In medicinal chemistry, it has been studied for its potential use as a chiral building block in the synthesis of drugs.
properties
IUPAC Name |
4-(dibenzylamino)butan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-16(20)12-13-19(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-11,16,20H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPMQXUYWVFPOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(CC1=CC=CC=C1)CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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